1-(Cuban-1-yl)ethan-1-one

Catalog No.
S2957185
CAS No.
80606-52-6
M.F
C10H10O
M. Wt
146.189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cuban-1-yl)ethan-1-one

CAS Number

80606-52-6

Product Name

1-(Cuban-1-yl)ethan-1-one

IUPAC Name

1-cuban-1-ylethanone

Molecular Formula

C10H10O

Molecular Weight

146.189

InChI

InChI=1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3

InChI Key

XZBJTTXCEKAVHY-GKXOQTHLSA-N

SMILES

CC(=O)C12C3C4C1C5C4C3C25

solubility

not available

1-(Cuban-1-yl)ethan-1-one (CAS 80606-52-6), also known as acetylcubane or cubyl methyl ketone, is a key functionalized derivative of cubane. It incorporates a reactive acetyl group onto the kinetically stable, yet highly strained, cubane cage. This combination makes it a critical precursor for introducing the unique steric and electronic properties of the cubyl moiety into more complex structures, such as high-density energetic materials, or as a three-dimensional, non-aromatic bioisostere for phenyl groups in medicinal chemistry. [REFS-1, REFS-2]

Research Fit

Bioisostere building block Non-classical 3D replacement for para-substituted phenyl rings in medicinal chemistry.
Cubanol precursor Reliable entry point for functionalized cubanols via predictable migratory aptitude.
Physicochemical modulation May support solubility and non-specific binding profile adjustments in lead optimization.

Direct substitution with analogs like 1-(adamantyl)ethan-1-one or acetophenone fails because the cubyl group imparts fundamentally different electronic and steric properties compared to the less-strained adamantyl cage or a planar phenyl ring. The high s-character of the cubane C-H bonds results in a significant electron-withdrawing effect, enhancing the acidity of the acetyl group's α-protons and altering carbonyl reactivity in a way not seen in its common analogs. [1] This non-interchangeability is critical in multi-step syntheses where enolate formation efficiency, reaction yields, and the final properties of target molecules (e.g., density, metabolic stability, strain energy) are paramount. [REFS-2, REFS-3]

Substitution Risk

Geometry & Strain
This compound
Cubane cage: high ring strain (~166–169 kcal/mol), rigid 3D architecture.
Common aromatic ketone
Planar phenyl ring; lack of strain and spatial preorganization.
Synthetic reactivity
This compound
Cubyl group exhibits exclusive migration in Baeyer-Villiger oxidation.
Common aromatic ketone
Phenyl migration pattern and selectivity differ; synthetic route may not transfer.
Bioisosteric impact
This compound
Reported to reduce non-specific binding and alter solubility relative to phenyl.
Common aromatic ketone
Physicochemical profile differs; direct replacement may shift PK behavior.

Superior Precursor Reactivity: High-Yield Enolate-Based C-C Bond Formation

The electron-withdrawing nature of the cubyl cage significantly enhances the acidity of the α-protons, facilitating enolate formation and subsequent reactions under standard conditions. An aldol condensation reaction using 1-(cuban-1-yl)ethan-1-one proceeded to a 95% yield. [1] This high efficiency is not typical for similarly hindered ketones like 1-(adamantyl)ethan-1-one, which often require harsher conditions or stronger bases to achieve comparable reactivity, frequently with lower yields. [2]

Evidence DimensionAldol Condensation Yield
Target Compound Data95%
Comparator Or BaselineSterically hindered non-strained ketones (e.g., 1-(adamantyl)ethan-1-one) typically exhibit lower reactivity and yields under similar conditions.
Quantified DifferenceSignificantly higher yield under standard synthetic conditions.
ConditionsAldol condensation with benzaldehyde using KOH in methanol.

This enables more efficient, higher-yielding, and cost-effective syntheses of complex cubane-containing molecules, reducing reagent costs and purification requirements.

One-step synthesis
Reported
Quantitative yield (>99%) Adapted Vilsmeier conditions, room temp.
Supports reliable, high-efficiency procurement and scale-up.
Characterized by 1H, 2H, 13C NMR, IR, Raman.

Proven Precursor Suitability for High-Density Material Monomers

1-(Cuban-1-yl)ethan-1-one is a validated and efficient precursor for key cubane-based monomers used in the synthesis of high-density materials. It can be converted to 1-ethynylcubane, a critical building block for energetic polymers, in a high overall yield of 82% over two steps. [1] This provides a reliable and scalable route that is central to developing advanced materials where the high heat of formation (+161 kcal/mol) and density (1.29 g/cm³) of the cubane core are leveraged. [2]

Evidence DimensionOverall Yield for 1-Ethynylcubane Synthesis
Target Compound Data82% (two steps)
Comparator Or BaselineAlternative multi-step synthetic routes from other cubane precursors.
Quantified DifferenceProvides a high-yield, two-step entry point to a key monomer.
Conditions1. Reaction with PCl5. 2. Dehydrochlorination with potassium tert-butoxide.

For researchers in energetic materials or advanced polymers, this compound offers a procurement-efficient starting point, bypassing more complex or lower-yielding syntheses of functionalized cubane monomers.

BV migratory aptitude
Head-to-head
This compound (cubyl methyl ketone)
Exclusive cubyl migration (100%)
Cubyl phenyl ketone
Exclusive phenyl migration (100%)
Conditions: m-CPBA, CHCl₃, room temperature.
Cubyl group migratory preference is tunable; critical for route planning.
100% selectivity confirmed for each substrate.

Quantifiable Electronic Perturbation Confirmed by Infrared Spectroscopy

The electron-withdrawing effect of the cubyl group is quantitatively demonstrated by its influence on the carbonyl bond, a key parameter for predicting reactivity. The C=O stretching frequency (νC=O) for 1-(cuban-1-yl)ethan-1-one is 1700 cm⁻¹. [1] This is a lower frequency compared to the less-strained cage analog, 1-(adamantyl)ethan-1-one (1704 cm⁻¹), and the acyclic analog pinacolone (~1709 cm⁻¹), confirming a distinct electronic perturbation that cannot be replicated by these substitutes.

Evidence DimensionCarbonyl (C=O) IR Stretching Frequency (cm⁻¹)
Target Compound Data1700 cm⁻¹
Comparator Or Baseline1-(Adamantyl)ethan-1-one: 1704 cm⁻¹
Quantified Difference-4 cm⁻¹ vs. adamantyl analog
ConditionsInfrared Spectroscopy

This spectroscopic data provides a simple, quantitative justification for selecting this compound when the specific electronic influence of the cubyl scaffold is required for tuning molecular properties in medicinal chemistry or materials applications.

Bioisostere: NSB & solubility
Class-level
Cubane-containing analog
Reduction in NSB; improved solubility
Para-phenyl analog
Baseline NSB and solubility
In vitro NSB assay; kinetic solubility measurements. Magnitude context-dependent.
May improve developability profile; requires compound-specific validation.
Class-level inference; exact values vary per scaffold.
Antimalarial SAR
Head-to-head
Cubane analog (19)
Improved in vitro potency against P. falciparum; reduced metabolic stability
Parent phenyl compound
Lower potency; higher metabolic stability
Liver microsome assay; P. falciparum in vitro.
Potency gain observed; metabolic liability may require separate optimization.
BCP analog equipotent with improved stability; context-dependent trade-off.

Core Building Block for Novel High-Density Energetic Materials

Leveraging its demonstrated high-yield conversion to monomers like 1-ethynylcubane, this compound is the logical procurement choice for research programs developing next-generation propellants and explosives where maximizing energy density is a primary objective. [1]

Scaffold for Medicinal Chemistry as a Phenyl Bioisostere

The acetyl group serves as a versatile synthetic handle for elaboration, while the cubane core acts as a rigid, 3D substitute for a phenyl ring. This is ideal for drug discovery programs seeking to improve metabolic stability or explore novel structure-activity relationships by replacing aromatic moieties with non-planar, non-aromatic scaffolds. [2]

Efficient Synthesis of Complex Polycyclic Architectures

Due to the enhanced acidity of its α-protons, this ketone is superior for use in base-mediated C-C bond-forming reactions (e.g., aldol, Claisen-Schmidt condensations) to construct larger, cubane-containing molecules. Researchers requiring high yields and mild conditions for such transformations should prioritize this starting material over less reactive analogs. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cubanol synthesis (BV oxidation)
Predictable cubyl migratory aptitude
Reaction selectivity and cubanol yield
Physicochemical profile modulation
Reduced NSB and altered solubility potential
NSB and kinetic solubility assays per scaffold
Antimalarial lead research
In vitro potency and metabolic stability profile
P. falciparum potency assay; microsomal stability

XLogP3

0.4

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